9,10-Diphenylanthracene

Catalog No.
S562897
CAS No.
1499-10-1
M.F
C26H18
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Diphenylanthracene

CAS Number

1499-10-1

Product Name

9,10-Diphenylanthracene

IUPAC Name

9,10-diphenylanthracene

Molecular Formula

C26H18

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C26H18/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H

InChI Key

FCNCGHJSNVOIKE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5

Synonyms

Cyalume Blue; DPA; NSC 24861

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5
  • Chemical analysis: DPA can be used to enhance the sensitivity of chemiluminescence-based detection methods in analytical chemistry. By coupling DPA with specific chemical reactions, researchers can detect analytes at lower concentrations than they could with the reaction alone [].
  • Biomedical research: DPA-sensitized chemiluminescence has been employed in bioassays for the detection of various biological molecules, such as enzymes and antibodies []. This technique offers advantages like high sensitivity and simple instrumentation compared to traditional methods.

Organic Electronics

DPA's semiconducting properties make it a material of interest in organic electronics research. Organic electronics explore the use of organic materials in electronic devices such as transistors, light-emitting diodes (LEDs), and solar cells.

  • Organic light-emitting diodes (OLEDs): Research has explored the use of DPA as a blue emitter in OLEDs. Doping DPA into other organic materials can create efficient blue OLEDs with potential applications in displays and lighting [].
  • Organic field-effect transistors (OFETs): DPA has been studied as a potential material for organic field-effect transistors, which are transistors based on organic semiconductors. Research suggests that DPA exhibits good charge carrier mobility, a crucial property for OFET performance [].

9,10-Diphenylanthracene is an organic compound classified as a polycyclic aromatic hydrocarbon. Its chemical formula is C26H18, and it consists of an anthracene backbone with two phenyl groups attached to the central carbon atoms (C9 and C10). This compound is known for its notable luminescent properties and is often used as a fluorescent probe in various chemical and biological applications. The structure of 9,10-diphenylanthracene allows for significant π-π stacking interactions, contributing to its unique photophysical characteristics and stability under various conditions .

The mechanism of action of DPA is primarily related to its role in chemiluminescence and OLEDs:

  • Chemiluminescence: In lightsticks, a chemical reaction between an oxidizer and a fuel generates excited-state molecules. DPA accepts the energy from these excited molecules and releases it as blue light through a process called fluorescence [].
  • OLEDs: In OLEDs, electrical current injection excites DPA molecules, leading to exciton formation. Similar to chemiluminescence, these excitons decay to a ground state, releasing energy as light and contributing to the device's electroluminescence [].
  • Skin and Eye Irritation: DPA may cause skin and eye irritation upon contact.
  • Potential Carcinogen: Some PAHs are known carcinogens. While the carcinogenicity of DPA specifically has not been extensively studied, it's prudent to handle it with caution and avoid inhalation or ingestion.
, particularly involving its ability to generate singlet oxygen. It reacts with singlet oxygen to form endoperoxides, which can further decompose under UV light to yield reactive intermediates. The photolysis of these endoperoxides can lead to diverse reaction pathways depending on the irradiation wavelength used. Additionally, the electrolytic oxidation of 9,10-diphenylanthracene results in the formation of cation radicals, which can engage in further reactions with nucleophiles such as water and alcohols .

The biological activity of 9,10-diphenylanthracene has been investigated primarily concerning its role as a probe for singlet oxygen production in biological systems. It has been shown to react specifically with singlet oxygen, making it useful for studying oxidative stress in cells. This compound's photophysical properties also allow it to be employed in fluorescence microscopy and other imaging techniques to monitor cellular processes involving reactive oxygen species .

9,10-Diphenylanthracene finds applications across multiple fields:

  • Fluorescent Probes: Used in fluorescence microscopy to visualize cellular processes.
  • Organic Electronics: Employed in organic light-emitting diodes (OLEDs) due to its luminescent properties.
  • Photodynamic Therapy: Investigated as a potential agent in photodynamic therapy for cancer treatment by generating reactive oxygen species upon light activation.

Its unique properties make it valuable in both research and industrial applications .

Interaction studies involving 9,10-diphenylanthracene focus on its reactivity with various biological molecules and its role in oxidative stress. Research has shown that it can effectively quench reactive oxygen species and interact with cellular components such as lipids and proteins. These interactions are crucial for understanding its potential therapeutic applications and effects on biological systems .

Several compounds share structural similarities with 9,10-diphenylanthracene. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
AnthraceneThree fused benzene ringsBasic structure without phenyl substitutions
PhenanthreneThree fused benzene rings with different arrangementExhibits different photophysical properties
9,10-DihydroanthraceneHydrogenated form of anthraceneLess stable than 9,10-diphenylanthracene
PyreneFour fused benzene ringsHigher luminescence but different reactivity

9,10-Diphenylanthracene stands out due to its dual phenyl substitutions on the central ring, which enhance its stability and reactivity compared to other similar compounds. Its unique photophysical properties also make it particularly suitable for applications in organic electronics and biological imaging .

DPA was first synthesized in the mid-20th century as part of broader efforts to understand aromatic hydrocarbon reactivity. Early electrochemical studies in the 1960s, such as those by Santhanam and Bard, revealed its reversible one-electron reduction behavior in dimethylformamide (DMF), establishing foundational insights into its redox properties. By the 1980s, DPA gained prominence as a fluorescence standard due to its high quantum yield ($$ \Phi_F \approx 0.95 $$ in cyclohexane), enabling precise photophysical measurements. The compound's role expanded in the 2000s with the rise of OLED technology, where its blue-emitting properties and charge transport capabilities became highly valued.

Fundamental Research Frameworks

Research on DPA revolves around three pillars:

  • Structural Analysis: X-ray crystallography studies have resolved its monoclinic crystal structure (space group $$ P2_1/c $$), with phenyl rings tilted at 54–58° relative to the anthracene plane, minimizing steric hindrance.
  • Electronic Properties: The extended $$ \pi $$-conjugation system enables strong absorbance in the UV-blue spectrum ($$ \lambda_{\text{max}} \approx 390 \, \text{nm} $$) and efficient exciton diffusion.
  • Synthetic Chemistry: Cross-coupling reactions, particularly Suzuki-Miyaura couplings, dominate modern synthesis routes.

Current Research Landscape

Recent advancements focus on optimizing DPA for next-generation technologies:

  • Polymorph Engineering: Two new polymorphs (β and γ phases) with distinct packing modes were discovered in 2016, offering tunable charge transport properties.
  • Solid-State Applications: DPA-based scintillators exhibit light yields 1.1× higher than stilbene, making them viable for fast-neutron detection.
  • Triplet Fusion Upconversion: Sterically modified DPA derivatives achieve upconversion quantum yields of 0.92% in crystalline matrices, enabling low-threshold photon management.

Fluorescence Quantum Yield Investigations

The fluorescence quantum yield ($$ \Phif $$) of DPA serves as a benchmark for photophysical studies due to its near-unity efficiency in optimized environments. In cyclohexane, $$ \Phif $$ reaches 1.0, attributed to minimal non-radiative decay pathways and rigid molecular structure that restricts vibrational losses [7]. Comparative analyses reveal slight variations across solvents: measurements in toluene yield $$ \Phif = 0.85 $$, while paraffin solvents maintain values above 0.90 [3]. These discrepancies arise from solvent refractive index ($$ n $$) effects on radiative rate coefficients ($$ kf $$), described by the relationship $$ k_f \propto n^{1.32} $$ [3].

Table 1: Fluorescence Quantum Yields of DPA Across Solvents

SolventRefractive Index (25°C)$$ \Phi_f $$Source
Cyclohexane1.4261.00 [7]
Toluene1.4960.85 [3]
cis-Decalin1.4810.93 [3]

Substituent effects at the anthracene core significantly impact $$ \Phif $$. Thiophene derivatives exhibit reduced yields (<10%) due to enhanced intersystem crossing, while electron-withdrawing groups like nitriles maintain $$ \Phif > 0.90 $$ [1]. This structural sensitivity underscores DPA’s advantage as an unmodified reference compound.

Excited State Dynamics

DPA exhibits monoexponential fluorescence decay kinetics with a lifetime ($$ \tau $$) of 4.3 nanoseconds in room-temperature solutions, increasing to 9.4 nanoseconds in frozen methane matrices at 12 K [2] [6]. This temperature-dependent behavior arises from suppressed rotational and vibrational modes in rigid environments, reducing non-radiative decay. The radiative lifetime ($$ \taur $$), calculated via $$ \taur = \tau / \Phif $$, remains constant at ~4.3 nanoseconds across solvents, confirming the refractive index dependence of $$ kf $$ [3].

Time-resolved spectroscopy reveals DPA’s singlet excited state ($$ S1 $$) energy at 3.1 eV, with a triplet energy ($$ T1 $$) of 1.8 eV [1]. The large $$ S1 $$-$$ T1 $$ gap (1.3 eV) minimizes thermally activated delayed fluorescence, ensuring efficient prompt emission. Transient absorption spectra show no long-lived intermediates, corroborating the dominance of radiative decay [3].

Energy Transfer Mechanisms

In triplet-triplet annihilation photon upconversion (TTA-UC) systems, DPA acts as an annihilator, harvesting triplet excitons from sensitizers like platinum octaethylporphyrin. The process follows:

$$
\text{Sensitizer}(T1) + \text{DPA}(T1) \rightarrow \text{DPA}(S1) + \text{DPA}(S0)
$$

DPA achieves upconversion quantum yields ($$ \Phi{UC} $$) of 12.3% under 532 nm excitation, surpassing many anthracene derivatives [1]. Its performance stems from optimal $$ T1 $$ energy (1.8 eV), enabling exergonic triplet energy transfer while maintaining sufficient $$ S1 $$ energy for visible emission. Modifying the phenyl groups with electron-withdrawing substituents (e.g., trifluoromethyl) increases $$ \Phi{UC} $$ to 14.5% by altering intersystem crossing rates [1].

Reference Standard Applications in Photophysical Studies

DPA’s invariant spectral properties under diverse conditions make it a primary standard for:

  • Quantum Yield Calibration: Laboratories use DPA in cyclohexane ($$ \Phi_f = 1.0 $$) to validate fluorometer corrections for refractive index and inner-filter effects [3] [7]. The n-pentane/cis-decalin solvent pair provides a 19% variation in $$ n^2 $$, testing instrument linearity across $$ n = 1.36–1.48 $$ [3].
  • Radiative Rate Benchmarking: With $$ k_f = 2.3 \times 10^8 \, \text{s}^{-1} $$ in cyclohexane, DPA enables comparisons of novel emitters’ intrinsic brightness [3].
  • TTA-UC System Optimization: As a control annihilator, DPA helps quantify sensitizer-annihilator energy transfer efficiencies in new upconversion materials [1].

Table 2: DPA’s Key Photophysical Parameters

ParameterValueConditionsSource
$$ \lambda_{\text{abs}} $$402 nmCyclohexane, 25°C [3]
$$ \lambda_{\text{fl}} $$434 nmCyclohexane, 25°C [3]
$$ \tau $$4.3 nsCyclohexane, 25°C [3]
$$ \Phi_{UC} $$12.3%532 nm excitation [1]

XLogP3

7.6

LogP

8.46 (LogP)

Melting Point

246.0 °C

UNII

51BQ8IYQ9U

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.43e-10 mmHg

Pictograms

Irritant

Irritant

Other CAS

1499-10-1

Wikipedia

9,10-diphenylanthracene

General Manufacturing Information

Anthracene, 9,10-diphenyl-: ACTIVE

Dates

Modify: 2023-08-15

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